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Compound of Interest

Compound Name: 2-Bromo-4-nitrophenol

Cat. No.: B183087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-4-nitrophenol as

a versatile building block in the synthesis of medicinally relevant compounds. This document

outlines its application in the development of a targeted protein degrader and explores its

potential in the synthesis of other bioactive molecules, supported by detailed experimental

protocols, quantitative biological data, and visualizations of relevant signaling pathways.

Introduction
2-Bromo-4-nitrophenol is a valuable starting material in medicinal chemistry due to its

trifunctional nature, possessing hydroxyl, nitro, and bromo groups. This unique combination of

reactive sites allows for a variety of chemical transformations, making it an ideal scaffold for the

synthesis of complex molecules. The electron-withdrawing nitro group enhances the acidity of

the phenolic hydroxyl and activates the aromatic ring towards nucleophilic substitution, while

the bromo group provides a handle for cross-coupling reactions. These characteristics have

been exploited in the synthesis of targeted therapeutics, including PROTAC (Proteolysis

Targeting Chimera) degraders.

Application 1: Synthesis of an Androgen Receptor
(AR) PROTAC Degrader Intermediate
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2-Bromo-4-nitrophenol serves as a key starting material in the synthesis of BMS-986365, an

orally active and selective androgen receptor (AR) PROTAC degrader.[1][2][3][4] PROTACs are

heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3

ubiquitin ligase. BMS-986365 has demonstrated potent degradation of both wild-type and

mutant forms of the androgen receptor, a key driver in prostate cancer.[1][2][4]

Quantitative Biological Data for BMS-986365
Compound Target Cell Line DC50 (nM) IC50 (nM) Reference

BMS-986365
Androgen

Receptor
Various 10 - 40

10 - 120 (AR-

dependent

proliferation)

[1][2][3][4]

Experimental Protocol: Synthesis of 2-bromo-1-(2-
bromoethoxy)-4-nitrobenzene
This protocol details the initial Williamson ether synthesis step in the construction of the linker

for BMS-986365, starting from 2-Bromo-4-nitrophenol.

Materials:

2-Bromo-4-nitrophenol

1,2-Dibromoethane

Potassium carbonate (K2CO3)

Dimethylformamide (DMF)

Dichloromethane

Anhydrous sodium sulfate

Ice water

Procedure:[5]
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To a solution of 2-Bromo-4-nitrophenol (1 equivalent) in DMF, add 1,2-dibromoethane (1.2

equivalents) and potassium carbonate (2 equivalents).

Heat the reaction mixture to 80°C and stir until the reaction is complete, as monitored by

Thin Layer Chromatography (TLC).

Cool the reaction mixture to room temperature and pour it into ice water.

Stir the mixture and extract the product with dichloromethane (3x).

Combine the organic layers, wash with water (5x), and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography to obtain 2-bromo-1-(2-bromoethoxy)-4-

nitrobenzene.

Expected Yield: ~81%[5]

Signaling Pathway: Androgen Receptor Degradation by
BMS-986365
The following diagram illustrates the mechanism of action for BMS-986365, a PROTAC that

recruits the E3 ubiquitin ligase Cereblon (CRBN) to the Androgen Receptor (AR), leading to its

ubiquitination and subsequent degradation by the proteasome.
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Caption: Mechanism of Androgen Receptor degradation by BMS-986365.

Application 2: Synthesis of Bioactive Benzoxazine
Derivatives
The structural motif of 2-Bromo-4-nitrophenol is also a precursor for the synthesis of

benzoxazine derivatives. Benzoxazines are a class of heterocyclic compounds known for a

wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The

synthesis typically involves the reaction of a phenol with an amine and formaldehyde. By using

a derivative of 2-Bromo-4-nitrophenol, novel benzoxazines with potential therapeutic

applications can be generated.

Quantitative Biological Data for Benzoxazine
Sulfonamide Derivatives
While a direct synthesis from 2-Bromo-4-nitrophenol is not explicitly detailed in the cited

literature, the following data for related benzoxazine sulfonamides highlight the antimicrobial

potential of this compound class.[7]
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Compound Class Target Organisms MIC (µg/mL) Reference

Benzoxazine

Sulfonamides

Gram-positive

bacteria, Gram-

negative bacteria,

Fungi

31.25 - 62.5 [7]

Experimental Protocol: General Synthesis of 1,4-
Benzoxazine Derivatives
This protocol describes a general method for the synthesis of 1,4-benzoxazine derivatives from

α-aminocarbonyls, which can be adapted for precursors derived from 2-Bromo-4-nitrophenol.
[8]

Materials:

Substituted 2-aminophenol (derived from 2-Bromo-4-nitrophenol via reduction of the nitro

group)

α-haloketone

Base (e.g., Potassium Carbonate)

Solvent (e.g., Ethanol)

Procedure:

Dissolve the substituted 2-aminophenol (1 equivalent) and the α-haloketone (1.1

equivalents) in ethanol.

Add the base (2 equivalents) to the mixture.

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

Upon completion, cool the reaction to room temperature and remove the solvent under

reduced pressure.
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Partition the residue between water and an organic solvent (e.g., ethyl acetate).

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

Purify the crude product by column chromatography to obtain the desired benzoxazine

derivative.

Experimental Workflow: Synthesis of Benzoxazine
Derivatives
The diagram below outlines a typical workflow for the synthesis of benzoxazine derivatives,

which could be initiated from 2-Bromo-4-nitrophenol.
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Caption: Synthetic workflow for benzoxazine derivatives.
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Analogous Application: Intermediate for Kinase
Inhibitor Synthesis
A structurally related compound, 2-bromo-4-fluorophenol, is a key intermediate in the synthesis

of Afatinib, a potent irreversible dual inhibitor of the epidermal growth factor receptor (EGFR)

and human epidermal growth factor receptor 2 (HER2).[9] This highlights the utility of the 2-

bromo-4-substituted phenol scaffold in developing targeted cancer therapies. The synthetic

strategies employed, such as Suzuki-Miyaura coupling and Williamson ether synthesis, are

directly applicable to 2-Bromo-4-nitrophenol.[9]

Signaling Pathway: EGFR/HER2 Inhibition
The following diagram illustrates the EGFR/HER2 signaling pathway and its inhibition by small

molecule inhibitors like Afatinib, for which derivatives of 2-Bromo-4-nitrophenol could be

developed.
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Caption: Simplified EGFR/HER2 signaling pathway and inhibition.

Conclusion
2-Bromo-4-nitrophenol is a highly versatile and valuable building block in medicinal chemistry.

Its application in the synthesis of the potent androgen receptor degrader BMS-986365

showcases its utility in developing novel targeted therapies. Furthermore, the potential to

synthesize other bioactive heterocyclic compounds, such as benzoxazines, and its structural

analogy to intermediates used in the synthesis of kinase inhibitors, underscores its broad

applicability in drug discovery. The provided protocols and data serve as a foundation for
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researchers to explore and exploit the synthetic potential of this readily available starting

material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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